molecular formula C16H19BrN4O2 B277304 4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide

4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide

Numéro de catalogue B277304
Poids moléculaire: 379.25 g/mol
Clé InChI: SIVDQBZOPMFJGD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a pyrazole-based compound that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.

Mécanisme D'action

The mechanism of action of 4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide involves the inhibition of COX-2 activity, which leads to a decrease in the production of inflammatory mediators such as prostaglandins. It has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. Furthermore, it has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins by inhibiting the activity of COX-2. It has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice by activating the AMPK pathway.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide is its potential pharmacological properties, which make it a promising candidate for drug development. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities, which could be useful in the treatment of various diseases. However, one of the limitations of this compound is its potential toxicity, which needs to be further investigated.

Orientations Futures

There are several future directions for the research on 4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide. One of the directions is to investigate its potential as a drug candidate for the treatment of inflammatory diseases, cancer, and diabetes. Another direction is to study its mechanism of action in more detail, particularly its interaction with COX-2, caspases, and the AMPK pathway. Additionally, further studies are needed to evaluate its pharmacokinetics and toxicity in vivo. Finally, the synthesis of analogs of this compound could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
In conclusion, 4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide is a pyrazole-based compound that has gained significant attention in scientific research due to its potential pharmacological properties. Its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the discovery of new drugs for the treatment of various diseases.

Méthodes De Synthèse

The synthesis of 4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide has been reported using different methods. One of the methods involves the reaction of 1-methyl-4-nitro-1H-pyrazole-5-carboxamide with 3-(4-morpholinylmethyl)aniline in the presence of a reducing agent such as iron powder. The product obtained is then treated with hydrobromic acid to yield the final product. Another method involves the reaction of 4-bromo-3-nitrobenzoic acid with 3-(4-morpholinylmethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the desired product.

Applications De Recherche Scientifique

4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide has been studied for its potential pharmacological properties such as anti-inflammatory, anti-cancer, and anti-diabetic activities. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been reported to improve glucose tolerance and insulin sensitivity in diabetic mice.

Propriétés

Nom du produit

4-bromo-1-methyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide

Formule moléculaire

C16H19BrN4O2

Poids moléculaire

379.25 g/mol

Nom IUPAC

4-bromo-1-methyl-N-[3-(morpholin-4-ylmethyl)phenyl]pyrazole-3-carboxamide

InChI

InChI=1S/C16H19BrN4O2/c1-20-11-14(17)15(19-20)16(22)18-13-4-2-3-12(9-13)10-21-5-7-23-8-6-21/h2-4,9,11H,5-8,10H2,1H3,(H,18,22)

Clé InChI

SIVDQBZOPMFJGD-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)NC2=CC=CC(=C2)CN3CCOCC3)Br

SMILES canonique

CN1C=C(C(=N1)C(=O)NC2=CC=CC(=C2)CN3CCOCC3)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.